molecular formula C18H16OSi B1144203 Sodium triphenylsilanolate CAS No. 16527-35-8

Sodium triphenylsilanolate

Cat. No. B1144203
CAS RN: 16527-35-8
M. Wt: 276.4
InChI Key:
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Description

Sodium triphenylsilanolate is a chemical compound with the CAS Number: 16527-35-8 . It has a molecular weight of 298.39 .


Synthesis Analysis

Sodium silylsilanolates, which can be used for the silylation of aryl halides and pseudohalides in the presence of a palladium catalyst, have been designed, synthesized, and implemented . The method allows a late-stage functionalization of polyfunctionalized compounds with a variety of silyl groups .


Molecular Structure Analysis

The molecular structure of Sodium triphenylsilanolate is represented by the formula C18H15OSi.Na .


Chemical Reactions Analysis

Triphenylsilanolate ligands were found to impart excellent reactivity and outstanding functional group tolerance on molybdenum alkylidyne complexes, which catalyze alkyne metathesis reactions of all sorts .

Scientific Research Applications

Synthesis of Organosilicon Compounds

Sodium triphenylsilanolate can be used in the synthesis of organosilicon compounds. For instance, it has been used in the condensation with 1,4-bis(dimethylchlorosilyl)benzene to synthesize 1,4-bis[dimethyl(triphenylsiloxy)silyl]benzene . This compound is a crystalline substance with a melting point of 237–238° and distills at 465–475° without decomposition .

Sodium Reduction in Foods

Sodium triphenylsilanolate could potentially be used in the food industry for sodium reduction. Hollow salt, a concept that involves designing solid salt granules with hollow structures, aims to improve the efficiency of salt perception, which is considered a fundamental strategy to reduce sodium intake . Sodium triphenylsilanolate, due to its unique properties, could be explored for the production of such hollow salts.

Food Industry Applications

The unique properties of Sodium triphenylsilanolate could make it a valuable ingredient in the food industry. For instance, it could be used to enhance the flavor of foods, improve texture, and inhibit microbial growth, ensuring food safety .

Pharmaceutical Applications

Sodium triphenylsilanolate could potentially find applications in the pharmaceutical industry. Its unique properties could be leveraged for the production of certain medications or as an ingredient in pharmaceutical formulations .

Cosmetic Industry Applications

The cosmetic industry could potentially benefit from the use of Sodium triphenylsilanolate. Its unique properties could be used to improve the texture and efficacy of certain cosmetic products .

Textile Industry Applications

Sodium triphenylsilanolate could be used in the textile industry due to its unique properties. It could potentially be used in the production of certain types of fabrics or as a component in textile treatments .

Future Directions

Sodium-ion batteries are emerging as a viable alternative to lithium-ion battery technology, as their raw materials are economical, geographically abundant, and less toxic . Sodium triphenylsilanolate could potentially play a role in the development of these batteries.

properties

IUPAC Name

sodium;oxido(triphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15OSi.Na/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXDMWNDEUYXPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NaOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium triphenylsilanolate

Q & A

Q1: What is a key reaction that sodium triphenylsilanolate readily undergoes, and what is a specific application highlighted in the research?

A1: Sodium triphenylsilanolate reacts with bis(cyclopentadienyl)titanium dihalides to form bis(triphenylsiloxy)bis(cyclopentadienyl)titanium. [] This reaction, conducted in toluene at 75-90°C, highlights the utility of sodium triphenylsilanolate in synthesizing organometallic compounds with siloxy ligands. []

Q2: The provided abstract mentions "aprotic solvent." Why is this choice of solvent significant in reactions involving sodium triphenylsilanolate?

A2: Sodium triphenylsilanolate is a strong base. Aprotic solvents, which lack acidic protons, are crucial in these reactions to prevent unwanted side reactions, such as the decomposition of the silanolate or reactions with the solvent itself. This ensures the intended metal-siloxy condensation reaction proceeds efficiently. []

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